1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)11-22-16(25)13-6-8-24(9-7-13)17(26)14-10-15(27-23-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVKZHWISAYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and related analogs:
Key Findings from Comparative Analysis
Fluorine Effects :
- The trifluoroethyl group in the target compound and analogs (Evidences 5, 6, 9) enhances metabolic stability by resisting oxidative degradation .
- Fluorine substituents (e.g., 4-fluorobenzoyl in ) modulate electronic properties, improving receptor binding through dipole interactions .
Acyl Group Variations: Phenyl-oxazole (Target): Balances lipophilicity and steric accessibility for target engagement. Benzoxazole (): Increased rigidity may limit conformational flexibility but improve selectivity.
Pyridine derivatives () exhibit higher basicity, which may influence pH-dependent absorption .
Q & A
Q. What are the common synthetic routes for preparing 1-(5-phenyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2-oxazole ring via cyclization of an appropriate nitrile oxide with an acetylene derivative, as seen in structurally related oxazole-containing compounds .
- Step 2: Coupling of the oxazole intermediate with a piperidine-4-carboxamide scaffold using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions .
- Step 3: Introduction of the trifluoroethyl group via nucleophilic substitution or reductive amination, requiring anhydrous solvents like DMF or THF .
Key Considerations: Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., trifluoroethyl group at δ ~3.5–4.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H] for CHFNO).
- X-ray Crystallography: For absolute configuration determination, though crystal growth may require slow evaporation in polar aprotic solvents .
Q. What solubility challenges are anticipated with this compound, and how can they be addressed?
- Challenges: The trifluoroethyl group and aromatic oxazole may reduce aqueous solubility.
- Solutions:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodology:
- Screen coupling reagents (e.g., HATU vs. DCC) and bases (e.g., DIEA vs. TEA) to minimize side reactions .
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional heating) .
- Employ computational tools (e.g., DFT calculations) to predict reactive intermediates and optimize stoichiometry .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Approaches:
- Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs) based on oxazole’s π-π stacking potential .
- MD Simulations: GROMACS for assessing stability of ligand-receptor complexes in physiological conditions .
- QSAR Studies: Correlate substituent effects (e.g., trifluoroethyl’s electronegativity) with activity trends .
Q. How should researchers address contradictory bioactivity data across similar compounds?
- Resolution Strategy:
- Conduct comparative SAR studies with analogs (e.g., replacing trifluoroethyl with methyl or cyclopropyl groups) to isolate key pharmacophores .
- Validate assay conditions (e.g., ATP levels in kinase assays) to rule out false negatives .
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity .
Q. What methodologies enhance the compound’s stability under physiological conditions?
- Experimental Design:
- Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation pathways .
- Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins to protect labile groups (e.g., oxazole ring) .
Q. How can researchers improve enantiomeric purity during synthesis?
- Chiral Resolution Methods:
Methodological Framework for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
